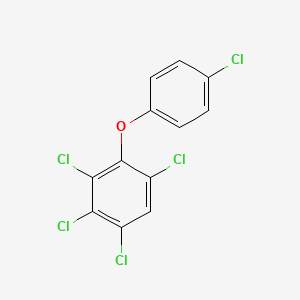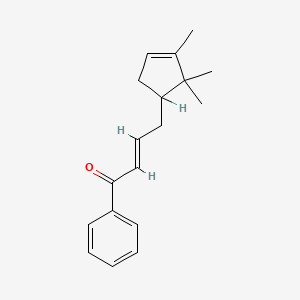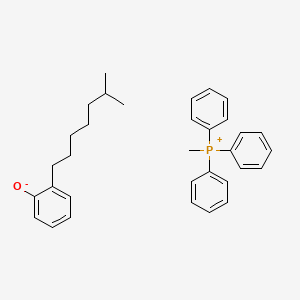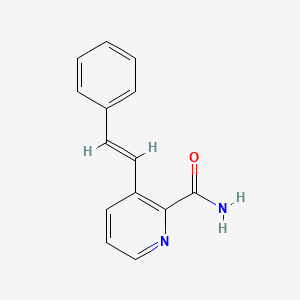
(E)-3-(2-Phenylvinyl)pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(2-Phenylvinyl)pyridine-2-carboxamide is an organic compound that belongs to the class of pyridine carboxamides
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (E)-3-(2-Phenylvinyl)pyridin-2-carboxamid beinhaltet typischerweise die folgenden Schritte:
Ausgangsmaterialien: Die Synthese beginnt mit der Auswahl geeigneter Ausgangsmaterialien, wie z. B. 2-Brompyridin und Styrol.
Reaktionsbedingungen: Die Reaktion wird unter bestimmten Bedingungen durchgeführt, einschließlich der Verwendung eines Palladiumkatalysators, einer Base (z. B. Kaliumcarbonat) und eines Lösungsmittels (z. B. Dimethylformamid).
Reaktionsmechanismus: Die Reaktion verläuft über eine Heck-Kupplungsreaktion, bei der der Palladiumkatalysator die Bildung einer Kohlenstoff-Kohlenstoff-Bindung zwischen den Pyridin- und Phenylvinylgruppen erleichtert.
Reinigung: Das Endprodukt wird mit Techniken wie Säulenchromatographie oder Umkristallisation gereinigt.
Industrielle Produktionsmethoden
In industrieller Umgebung kann die Produktion von (E)-3-(2-Phenylvinyl)pyridin-2-carboxamid große Reaktoren und optimierte Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Durchflussreaktoren und automatisierte Systeme können zur Steigerung der Effizienz und Skalierbarkeit eingesetzt werden.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(E)-3-(2-Phenylvinyl)pyridin-2-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, um reduzierte Derivate zu ergeben.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen am Pyridinring durch andere Gruppen unter Verwendung geeigneter Reagenzien ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat, Wasserstoffperoxid, saure oder basische Bedingungen.
Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid, wasserfreie Bedingungen.
Substitution: Halogenierungsmittel, Nucleophile, Lösungsmittel wie Dichlormethan oder Ethanol.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise zu Carbonsäuren oder Ketonen führen, während die Reduktion Alkohole oder Amine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Chemie: Die Verbindung kann als Baustein für die Synthese komplexerer Moleküle und Materialien verwendet werden.
Biologie: Sie kann als Ligand in biochemischen Assays oder als Sonde zur Untersuchung biologischer Prozesse dienen.
Medizin: Die Verbindung könnte auf ihre potenziellen therapeutischen Eigenschaften, wie z. B. entzündungshemmende oder krebshemmende Aktivitäten, untersucht werden.
Industrie: Sie könnte Anwendung in der Entwicklung neuer Materialien, Katalysatoren oder chemischer Verfahren finden.
Wirkmechanismus
Der Wirkmechanismus von (E)-3-(2-Phenylvinyl)pyridin-2-carboxamid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und -wegen. Die Verbindung kann an Enzyme, Rezeptoren oder andere Proteine binden und deren Aktivität modulieren, was zu verschiedenen biologischen Effekten führt. Detaillierte Studien sind erforderlich, um die genauen molekularen Mechanismen und beteiligten Pfade zu klären.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a ligand in biochemical assays or as a probe for studying biological processes.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials, catalysts, or chemical processes.
Wirkmechanismus
The mechanism of action of (E)-3-(2-Phenylvinyl)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
(E)-3-(2-Phenylvinyl)pyridin-2-carbonsäure: Ähnliche Struktur, aber mit einer Carbonsäuregruppe anstelle eines Carboxamids.
(E)-3-(2-Phenylvinyl)pyridin-2-methanol: Ähnliche Struktur, aber mit einer Hydroxylgruppe anstelle eines Carboxamids.
(E)-3-(2-Phenylvinyl)pyridin-2-amin: Ähnliche Struktur, aber mit einer Aminogruppe anstelle eines Carboxamids.
Einzigartigkeit
(E)-3-(2-Phenylvinyl)pyridin-2-carboxamid ist aufgrund seiner spezifischen funktionellen Gruppen und strukturellen Anordnung einzigartig, die ihm unterschiedliche chemische und biologische Eigenschaften verleihen.
Eigenschaften
CAS-Nummer |
84963-36-0 |
|---|---|
Molekularformel |
C14H12N2O |
Molekulargewicht |
224.26 g/mol |
IUPAC-Name |
3-[(E)-2-phenylethenyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C14H12N2O/c15-14(17)13-12(7-4-10-16-13)9-8-11-5-2-1-3-6-11/h1-10H,(H2,15,17)/b9-8+ |
InChI-Schlüssel |
SIQJPDGKKMVRIH-CMDGGOBGSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C2=C(N=CC=C2)C(=O)N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC2=C(N=CC=C2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,4-Dihydroxy-2-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone](/img/structure/B12668216.png)
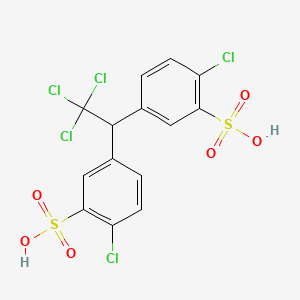



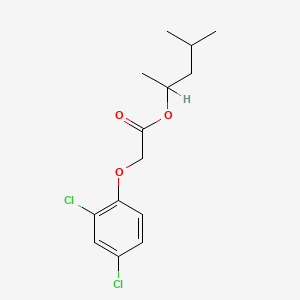
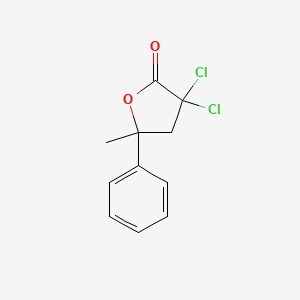

![Phenyl methyl[3-(2-methylphenoxy)-3-phenylpropyl]-carbamate](/img/structure/B12668272.png)
